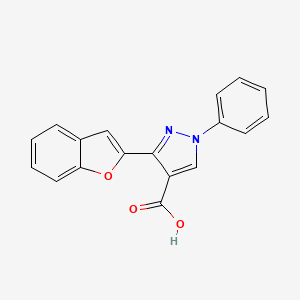![molecular formula C19H16N2O2 B5818594 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5818594.png)
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide, also known as JNJ-17216498, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amide derivatives and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide involves its ability to target specific signaling pathways in cells. In cancer cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide targets the STAT3 signaling pathway by inhibiting the phosphorylation of STAT3, which is a transcription factor that promotes cell proliferation and survival. In inflammatory cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide targets the NF-κB signaling pathway by inhibiting the activation of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. In pain neurons, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide targets the TRPV1 ion channel, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide inhibits cell proliferation, induces apoptosis, and reduces the expression of STAT3-regulated genes. In inflammatory cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide reduces the production of pro-inflammatory cytokines and chemokines and inhibits the migration of immune cells to sites of inflammation. In pain neurons, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide reduces the sensitivity of TRPV1 ion channels to painful stimuli and reduces pain behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has several advantages for lab experiments, including its high purity, stability, and specificity for its target signaling pathways. However, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide also has limitations, including its low solubility in aqueous solutions, which can limit its use in in vivo experiments. Additionally, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has not been extensively studied for its potential side effects, which could limit its clinical application.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide, including its potential use as a therapeutic agent for cancer, inflammation, and pain. Additionally, further studies are needed to investigate the potential side effects of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide and its pharmacokinetic properties in animals and humans. Finally, the development of more soluble forms of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide could improve its potential for clinical use.
Métodos De Síntesis
The synthesis of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide involves the reaction of 4-(3-pyridinyloxy)benzene-1-carboxylic acid with 2-phenylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide in high purity.
Aplicaciones Científicas De Investigación
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been studied for its potential therapeutic properties in various scientific research areas, including cancer, inflammation, and pain. In cancer research, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the STAT3 signaling pathway. In inflammation research, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB signaling pathway. In pain research, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to reduce pain behavior in animal models of neuropathic and inflammatory pain.
Propiedades
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(13-15-5-2-1-3-6-15)21-16-8-10-17(11-9-16)23-18-7-4-12-20-14-18/h1-12,14H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBOSNALFRSCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)

![3-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5818535.png)
![4-[(2,3-dimethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5818543.png)
![N-benzyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5818546.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)
![N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)

![N'-[(5-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5818570.png)
![1,3,8,10-tetramethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5818572.png)
![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)